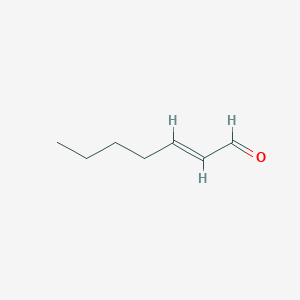

Ácido 3-hidroxieptanoico

Descripción general

Descripción

Dexproxibutene es un agente analgésico experimental estructuralmente relacionado con la propoxifena . Se ha estudiado por su potencial para aliviar el dolor, aunque no es muy eficaz en el tratamiento del dolor de la artritis reumatoide . Dexproxibutene es intermedio en eficacia entre distalgesic, codis, aspirina y placebo .

Aplicaciones Científicas De Investigación

Dexproxibutene se ha explorado en diversas aplicaciones de investigación científica:

Química: Utilizado como compuesto modelo para estudiar las reacciones de esterificación y aminación.

Biología: Investigado por sus propiedades analgésicas y sus posibles efectos en las vías del dolor.

Medicina: Estudiado por su posible uso como analgésico, aunque su eficacia es limitada.

Industria: Posibles aplicaciones en la síntesis de compuestos analgésicos relacionados

Mecanismo De Acción

Dexproxibutene ejerce sus efectos interactuando con el sistema nervioso central. Se une a los receptores opioides, inhibiendo la liberación de neurotransmisores implicados en la transmisión del dolor. Esto da como resultado una reducción de la percepción del dolor .

Compuestos similares:

Propoxifena: Estructuralmente similar pero más eficaz como analgésico.

Distalgesic: Una combinación de paracetamol y dextropropoxifena, más eficaz para aliviar el dolor.

Codis: Una combinación de aspirina y codeína, también más eficaz para aliviar el dolor.

Singularidad: Dexproxibutene es único por su eficacia intermedia y sus modificaciones estructurales específicas en comparación con otros analgésicos. Su limitada eficacia en el alivio del dolor de la artritis reumatoide lo distingue de los analgésicos más comúnmente utilizados .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de Dexproxibutene implica la reacción de 1,2-difeniletanol con ácido propiónico en presencia de un agente deshidratante para formar el éster. Este éster se hace reaccionar entonces con dimetilamina para formar el producto final .

Métodos de producción industrial: La producción industrial de Dexproxibutene implica típicamente una esterificación a gran escala seguida de una aminación. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza del producto final .

Tipos de reacciones:

Oxidación: Dexproxibutene puede sufrir reacciones de oxidación, particularmente en el grupo dimetilamino.

Reducción: Las reacciones de reducción pueden ocurrir en el grupo funcional éster, convirtiéndolo en un alcohol.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo éster, dando lugar a la formación de diversos derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Se utilizan comúnmente nucleófilos como los iones hidróxido y las aminas.

Productos principales:

Oxidación: Los productos incluyen derivados de N-óxido.

Reducción: Los productos incluyen derivados de alcohol.

Sustitución: Diversos ésteres y amidas sustituidos.

Comparación Con Compuestos Similares

Propoxyphene: Structurally similar but more effective as an analgesic.

Distalgesic: A combination of paracetamol and dextropropoxyphene, more effective in pain relief.

Codis: A combination of aspirin and codeine, also more effective in pain relief.

Uniqueness: Dexproxibutene is unique in its intermediate effectiveness and specific structural modifications compared to other analgesics. Its limited effectiveness in rheumatoid arthritis pain relief distinguishes it from more commonly used analgesics .

Propiedades

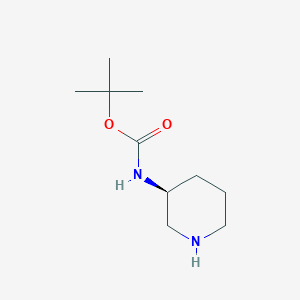

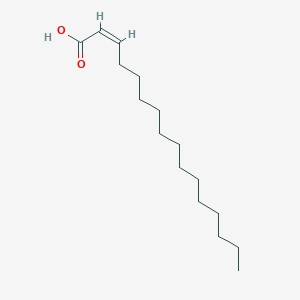

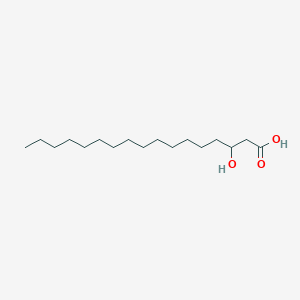

IUPAC Name |

3-hydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-2-3-4-6(8)5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSSIXNFGTZQMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-37-2 | |

| Record name | Heptanoic acid, 3-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00388971 | |

| Record name | 3-hydroxyheptanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17587-29-0 | |

| Record name | 3-Hydroxyheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17587-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-hydroxyheptanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

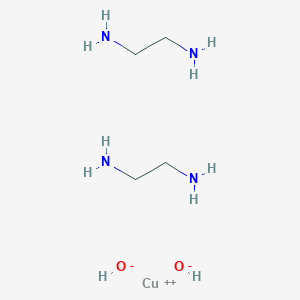

Q1: How does the incorporation of 3-hydroxyheptanoic acid (specifically as part of an ornithine analog) into peptide-based inhibitors impact their activity against aspartic proteinases?

A: Research indicates that incorporating 3-hydroxyheptanoic acid into peptide-based inhibitors, specifically as part of an ornithine analog (4,7-diamino-3-hydroxyheptanoic acid, referred to as OrnSta), significantly enhances their inhibitory activity against certain aspartic proteinases []. For instance, the peptide Iva-Val-Val-[OrnSta]-OEt demonstrated a Ki value of 1.1 nM against penicillopepsin, making it considerably more potent than the reference compound Iva-Val-Val-Sta-OEt (Ki = 47 nM) []. This enhanced potency is attributed to the presence of the basic group in OrnSta, which is believed to interact favorably with aspartic acid-77 in the active site of penicillopepsin [].

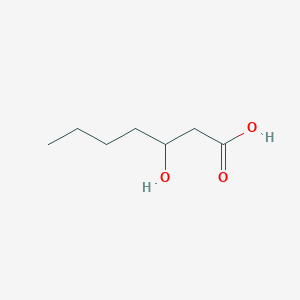

Q2: What is the significance of producing enantiomerically pure (R)-3-hydroxycarboxylic acids, and how does the research utilize bacterial polyhydroxyalkanoates (PHAs) for this purpose?

A: Enantiomerically pure compounds are crucial in pharmaceutical research because different enantiomers of a molecule can exhibit drastically different biological activities. The research highlights an efficient method for producing enantiomerically pure (R)-3-hydroxycarboxylic acids, including (R)-3-hydroxyheptanoic acid, using bacterial PHAs []. This method utilizes the bacteria Pseudomonas putida GPo1 to accumulate PHAs intracellularly. By promoting in vivo depolymerization of these PHAs, the desired (R)-3-hydroxycarboxylic acid monomers are released and secreted into the extracellular environment, facilitating their isolation and purification []. This approach offers a sustainable and efficient way to obtain these valuable chiral building blocks for various applications, including the development of aspartic proteinase inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester](/img/structure/B126700.png)

![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)